molecular formula C6H5IN2O3 B2357453 5-Iodo-1-methyl-3-nitropyridin-2-one CAS No. 2416230-56-1

5-Iodo-1-methyl-3-nitropyridin-2-one

Cat. No. B2357453
CAS RN: 2416230-56-1
M. Wt: 280.021
InChI Key: UQNILIOWOBBMFP-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-3-nitropyridin-2-one, also known as INPPO, is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that contains a pyridine ring with an iodo and nitro group attached to it. This compound has shown potential in various scientific research applications, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Programmable Molecular Electronics

Research on molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which shows charge-induced conformational switching, points towards the application of nitropyridine derivatives in molecular electronics. These molecules can act as memory devices operated by external fields or as nano-actuators controlling molecular rotation through bias voltage, demonstrating the potential of nitropyridine derivatives in developing programmable molecular electronics (Derosa, Guda, & Seminario, 2003).

Catalysis and Organic Synthesis

Nitropyridine derivatives play a crucial role in catalysis, such as in the catalytic cross-coupling of alkyl electrophiles. The study involving (TMEDA)Ni(CH3)2 and terpyridine demonstrates the use of nitropyridine complexes in facilitating methyl group transfer to produce high-yield organic compounds, highlighting the application in organic synthesis and catalysis (Anderson, Jones, & Vicic, 2004).

Spectroscopy and Molecular Stability

Investigations into the vibrational spectral studies and conformational stability of nitropyridine derivatives, such as 2-hydroxy-4-methyl-3-nitropyridine, through density functional theory (DFT) and spectroscopic methods like infrared absorption and Raman spectroscopy, provide insights into their molecular stability, bond strength, and electronic properties. These studies are fundamental in understanding the physicochemical properties of nitropyridine derivatives for potential applications in material science and spectroscopy (Balachandran, Lakshmi, & Janaki, 2012).

Material Science and Inhibition Studies

The complex-forming abilities of hydroxypyridinones with metals, as studied in the context of Ni(II) complexes, indicate the use of nitropyridine derivatives in material science, particularly in the development of inhibitors for enzymes like urease in Helicobacter pylori. This application is critical in biomedical research for therapeutic interventions (Palizban & Saghaie, 2016).

Safety and Hazards

The safety and hazards of 5-Iodo-1-methyl-3-nitropyridin-2-one are not directly mentioned in the search results .

properties

IUPAC Name

5-iodo-1-methyl-3-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNILIOWOBBMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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